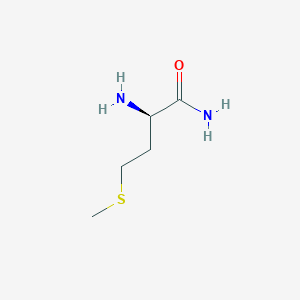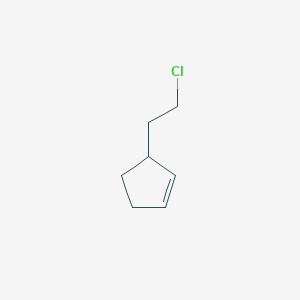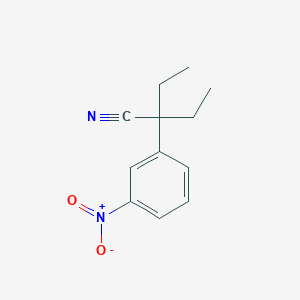![molecular formula C24H29N3OS B8502226 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B8502226.png)
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a piperazine ring, further connected to a tetrahydroquinoline backbone. This intricate arrangement of functional groups contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzothiophen-4-ylamine with piperazine to form an intermediate, which is then reacted with 3-chloropropoxy-1,2,3,4-tetrahydroquinoline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in the body. It is known to bind with high affinity to serotonin and dopamine receptors, modulating their activity. This interaction can influence neurotransmitter levels and signaling pathways, leading to its potential therapeutic effects in psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brexpiprazole: A compound with a similar structure, known for its use in treating psychiatric disorders.
Aripiprazole: Another related compound with similar pharmacological properties.
Uniqueness
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties. Its high affinity for serotonin and dopamine receptors sets it apart from other compounds, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C24H29N3OS |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C24H29N3OS/c1-5-23(21-9-17-29-24(21)6-1)27-14-12-26(13-15-27)11-3-16-28-20-8-7-19-4-2-10-25-22(19)18-20/h1,5-9,17-18,25H,2-4,10-16H2 |
Clé InChI |
QNNTVDSWWGRBRX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-ethyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8502189.png)



![Bicyclo[2.2.1]heptan-2-yl[(4-chlorophenyl)methyl]carbamyl chloride](/img/structure/B8502210.png)



